ALDH3A1 Inhibitory Potency: 22.8‑Fold More Potent than CB29 and >142‑Fold More Potent than the Non‑chlorinated 2‑Azetidinyl Analog
In a spectrophotometric assay measuring inhibition of human ALDH3A1‑mediated benzaldehyde oxidation (1 min preincubation, benzaldehyde substrate), 4‑Chloro‑2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde recorded an IC₅₀ of 700 nM [1]. By comparison, the parent CB29 (the reference ALDH3A1 inhibitor) yielded an IC₅₀ of 16,000 nM under analogous conditions, while the non‑chlorinated 2‑azetidinyl analog 2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde was essentially inactive (IC₅₀ >100,000 nM) [2]. The chloro substitution at the 4‑position and the ortho‑azetidinyl arrangement are therefore critical drivers of inhibitory activity.
| Evidence Dimension | ALDH3A1 enzyme inhibition IC₅₀ |
|---|---|
| Target Compound Data | 700 nM |
| Comparator Or Baseline | CB29: 16,000 nM; 2‑(3‑hydroxy‑3‑methylazetidin‑1‑yl)benzaldehyde: >100,000 nM |
| Quantified Difference | 22.8‑fold more potent than CB29; >142‑fold more potent than non‑chlorinated 2‑azetidinyl analog |
| Conditions | Human ALDH3A1, benzaldehyde as substrate, 1 min preincubation, spectrophotometric detection, pH 7.5 [1][2] |
Why This Matters
A >20‑fold potency advantage over the reference inhibitor CB29 and >100‑fold over the non‑chlorinated analog makes this compound the preferred starting point for ALDH3A1‑targeted probe or lead‑optimization programs, where sub‑micromolar potency is a prerequisite for meaningful cellular target engagement.
- [1] BindingDB. BDBM50447061 (CHEMBL3112688; US9328112, A53). IC50: 700 nM. View Source
- [2] BindingDB. BDBM50447064 (CHEMBL3112685; US9328112, A39). IC50: >100,000 nM. View Source
